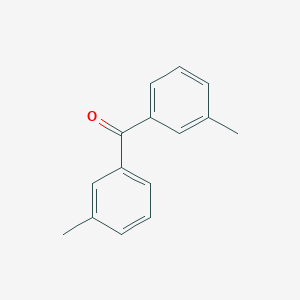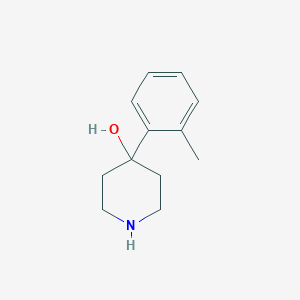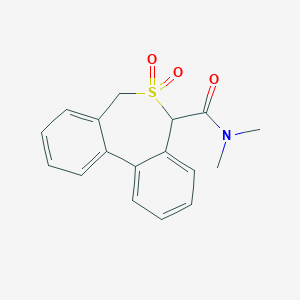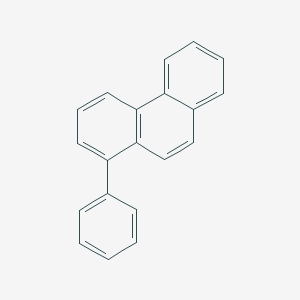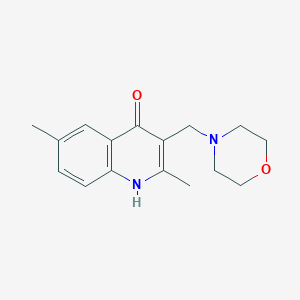
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol, also known as DMQ, is a synthetic compound that has been widely used in scientific research for its various applications. DMQ is a quinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol acts as a chelator for metal ions, such as zinc and copper, and can form stable complexes with these ions. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
Biochemische Und Physiologische Effekte
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has been shown to have various biochemical and physiological effects, including its ability to inhibit MMPs, which may have implications for the treatment of cancer and other diseases. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been shown to have antioxidant properties and can scavenge free radicals, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has several advantages for lab experiments, including its stability and ease of synthesis. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol include developing more efficient synthesis methods, exploring its potential as an anti-cancer agent, and investigating its applications in catalysis and material science. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol may also have potential as a diagnostic tool for detecting metal ions in biological samples and as a therapeutic agent for various diseases.
Synthesemethoden
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol can be synthesized using different methods, including the condensation reaction of 2,6-dimethylquinoline-4-carbaldehyde and morpholine-4-carbaldehyde in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with morpholine and thionyl chloride, followed by reduction with sodium borohydride. The purity of 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol can be improved by recrystallization from ethanol or acetonitrile.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as zinc and copper, and as a potential anti-cancer agent. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been used as a ligand for developing metal complexes with potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
385394-26-3 |
|---|---|
Produktname |
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol |
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
2,6-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-3-4-15-13(9-11)16(19)14(12(2)17-15)10-18-5-7-20-8-6-18/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
VELHKDUXOSBUJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



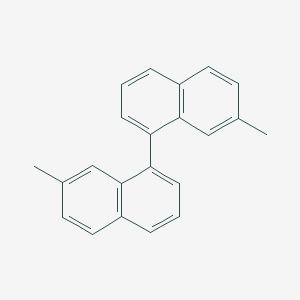
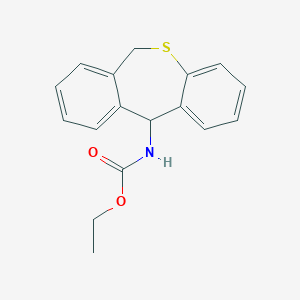
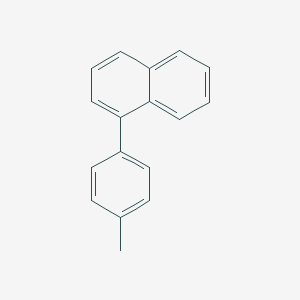
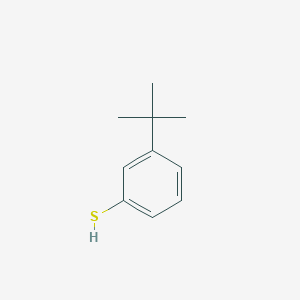
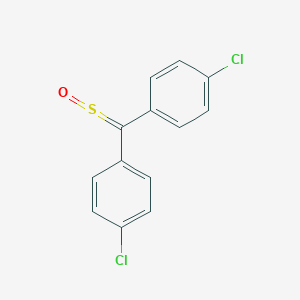
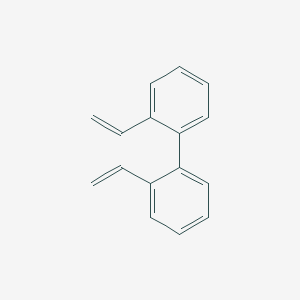
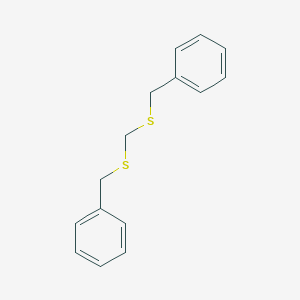
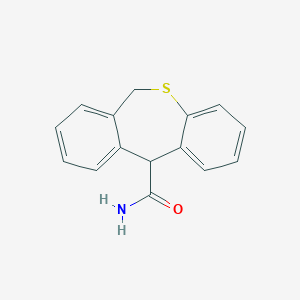
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
